An In-depth Technical Guide to 1,2-Epoxypentane: Chemical Properties, Structure, and Synthetic Applications
An In-depth Technical Guide to 1,2-Epoxypentane: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Epoxypentane, also known as 1-pentene (B89616) oxide or propyloxirane, is a versatile and highly reactive cyclic ether. Its strained three-membered ring makes it a valuable intermediate in organic synthesis, susceptible to nucleophilic attack and ring-opening reactions. This technical guide provides a comprehensive overview of the chemical properties, structure, and key synthetic applications of 1,2-epoxypentane, with a focus on experimental protocols and its relevance in drug development.
Chemical Structure and Properties
1,2-Epoxypentane is a colorless liquid characterized by a propyl group attached to an oxirane ring.[1] The inherent ring strain of the epoxide functional group is the primary driver of its reactivity.
Table 1: Physicochemical Properties of 1,2-Epoxypentane
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀O | [1] |
| Molecular Weight | 86.13 g/mol | [1] |
| CAS Number | 1003-14-1 | [1] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 89-90 °C at 750 mmHg | |
| Density | 0.83 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.396 | |
| Solubility | Soluble in most organic solvents. |
Stereochemistry
The C2 carbon of the epoxide ring is a chiral center. Therefore, 1,2-epoxypentane exists as a racemic mixture of two enantiomers: (R)-1,2-epoxypentane and (S)-1,2-epoxypentane. The stereochemistry of the starting alkene and the epoxidation method determine the stereochemistry of the product. Epoxidation of a cis-alkene results in a cis-epoxide, while a trans-alkene yields a trans-epoxide.[2] Asymmetric epoxidation methods can be employed to selectively synthesize one enantiomer, which is often crucial in drug development where a specific stereoisomer may exhibit the desired pharmacological activity.
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and purity assessment of 1,2-epoxypentane.
¹H NMR Spectroscopy
The proton NMR spectrum of 1,2-epoxypentane exhibits characteristic signals for the protons on the epoxide ring and the propyl chain. The protons on the oxirane ring typically appear in the range of 2.4-3.1 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides valuable information about the carbon skeleton. The carbons of the epoxide ring are typically observed in the range of 45-57 ppm.[3][4][5][6][7][8][9]
FT-IR Spectroscopy
The infrared spectrum of 1,2-epoxypentane displays characteristic absorption bands for the epoxide ring. Key vibrational modes include the C-O-C asymmetric stretch (around 830-950 cm⁻¹), the symmetric ring breathing mode (around 1250 cm⁻¹), and C-H stretching of the ring (around 3000-3050 cm⁻¹).[10]
Synthesis of 1,2-Epoxypentane
The most common method for the synthesis of 1,2-epoxypentane is the epoxidation of 1-pentene.
Epoxidation of 1-Pentene with m-Chloroperoxybenzoic Acid (m-CPBA)
This method involves the reaction of 1-pentene with a peroxy acid, such as m-CPBA, in an inert solvent. The reaction is typically carried out at low temperatures to control its exothermicity.[2][11][12]
Experimental Protocol: Synthesis of 1,2-Epoxypentane
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Materials: 1-pentene, m-chloroperoxybenzoic acid (m-CPBA), dichloromethane (B109758) (CH₂Cl₂), saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 1-pentene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the 1-pentene solution over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 1,2-epoxypentane.
-
Caption: Synthetic workflow for the epoxidation of 1-pentene.
Key Reactions of 1,2-Epoxypentane
The high reactivity of the epoxide ring allows for a variety of ring-opening reactions, making 1,2-epoxypentane a valuable synthetic intermediate.
Hydrolysis to 1,2-Pentanediol
Acid-catalyzed hydrolysis of 1,2-epoxypentane yields 1,2-pentanediol, a vicinal diol. This reaction proceeds via backside attack of a water molecule on the protonated epoxide.
Experimental Protocol: Synthesis of 1,2-Pentanediol
-
Materials: 1,2-epoxypentane, water, sulfuric acid (catalytic amount), diethyl ether.
-
Procedure:
-
To a solution of 1,2-epoxypentane (1.0 eq) in a mixture of water and a co-solvent like THF or acetone, add a catalytic amount of sulfuric acid.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,2-pentanediol.
-
Caption: Acid-catalyzed hydrolysis of 1,2-epoxypentane.
Reaction with Grignard Reagents
The reaction of 1,2-epoxypentane with Grignard reagents is a powerful method for carbon-carbon bond formation. The nucleophilic Grignard reagent attacks the less sterically hindered carbon of the epoxide ring in an Sₙ2 fashion, leading to the formation of a secondary alcohol after acidic workup.[13][14][15][16]
Experimental Protocol: Reaction with a Grignard Reagent
-
Materials: 1,2-epoxypentane, Grignard reagent (e.g., methylmagnesium bromide in diethyl ether), anhydrous diethyl ether, saturated ammonium (B1175870) chloride solution.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-epoxypentane (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.1 eq) dropwise to the epoxide solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography or distillation.
-
Caption: Logical flow of a Grignard reaction with 1,2-epoxypentane.
Applications in Drug Development
The epoxide functional group is a key structural motif in various pharmaceuticals and serves as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs). The ring-opening of epoxides with various nucleophiles allows for the introduction of diverse functional groups, which is a critical strategy in medicinal chemistry for optimizing the pharmacological properties of a drug candidate.
While direct incorporation of the 1,2-epoxypentane structure into a final drug molecule is less common, its utility as a reactive intermediate is significant. For instance, epoxides are key intermediates in the synthesis of beta-blockers, a class of drugs used to manage cardiovascular diseases. The synthesis of many beta-blockers involves the reaction of a substituted phenoxide with an epoxide, followed by the ring-opening of the resulting glycidyl (B131873) ether with an amine.[17][18][19][20]
Safety and Handling
1,2-Epoxypentane is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. It is classified as an irritant and may be harmful if inhaled, ingested, or absorbed through the skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.
Conclusion
1,2-Epoxypentane is a valuable and reactive chemical intermediate with significant applications in organic synthesis. Its strained epoxide ring allows for a wide range of stereospecific transformations, making it a useful building block for the synthesis of more complex molecules, including those with potential applications in the pharmaceutical industry. A thorough understanding of its chemical properties, reactivity, and handling procedures is essential for its safe and effective use in a research and development setting.
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